
Dihydroergosine tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroergosine tartrate is a derivative of ergot alkaloids, which are compounds produced by fungi of the genus Claviceps. These alkaloids have a wide range of biological activities and have been used in medicine for centuries. This compound, specifically, is known for its vasoconstrictive properties and is used in the treatment of migraines and other vascular headaches .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydroergosine tartrate typically involves the hydrogenation of ergotamine. This process reduces the double bond in the ergoline ring system, resulting in the formation of dihydroergosine. The reaction is usually carried out under high pressure with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Claviceps purpurea, followed by extraction and purification of ergotamine. The ergotamine is then hydrogenated to produce dihydroergosine, which is subsequently reacted with tartaric acid to form the tartrate salt .
化学反応の分析
Types of Reactions
Dihydroergosine tartrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: Various substituents can be introduced into the ergoline ring system under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for introducing substituents.
Major Products Formed
The major products formed from these reactions include various derivatives of dihydroergosine, which can have different pharmacological properties .
科学的研究の応用
Dihydroergosine tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other ergot alkaloids.
Biology: It is used to study the effects of ergot alkaloids on biological systems.
Medicine: It is used in the treatment of migraines and other vascular headaches.
作用機序
Dihydroergosine tartrate exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the 5-HT1B, 5-HT1D, and 5-HT1F receptors, leading to vasoconstriction of intracranial blood vessels. This action helps to alleviate the symptoms of migraines. Additionally, it interacts with adrenergic and dopamine receptors, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
Ergotamine tartrate: Another ergot alkaloid used in the treatment of migraines.
Dihydroergotamine mesylate: A closely related compound with similar pharmacological properties.
Uniqueness
Dihydroergosine tartrate is unique in its balance of efficacy and safety. While it is effective in treating migraines, it has a lower incidence of side effects such as nausea and vomiting compared to ergotamine tartrate .
特性
CAS番号 |
73986-92-2 |
|---|---|
分子式 |
C34H45N5O11 |
分子量 |
699.7 g/mol |
IUPAC名 |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C30H39N5O5.C4H6O6/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;5-1(3(7)8)2(6)4(9)10/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20-,22-,23+,24+,29-,30+;1-,2-/m11/s1 |
InChIキー |
UDPYRBOUPWEPSB-XPCIGUNVSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


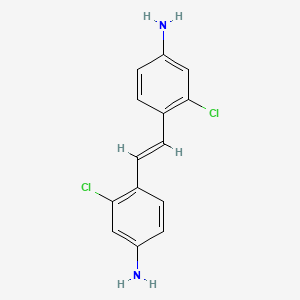
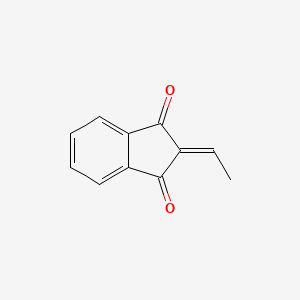

![2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14441197.png)
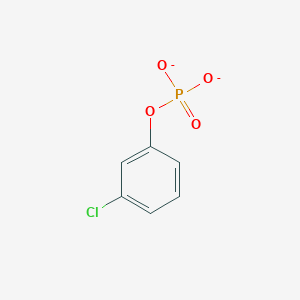
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
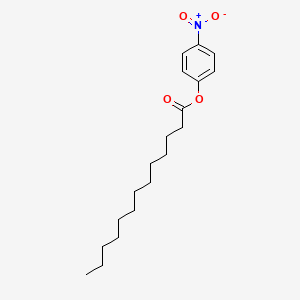
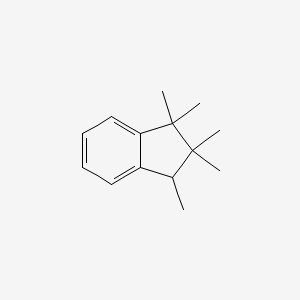
![{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14441223.png)

![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
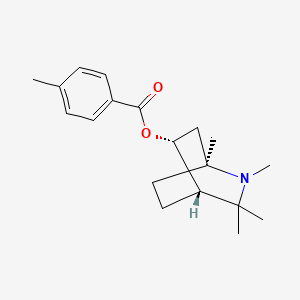
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
